N-(3-Hydroxy-5-methylphenyl)acetamide

Description

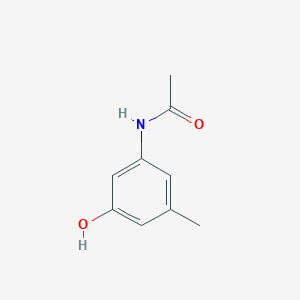

N-(3-Hydroxy-5-methylphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a hydroxyl group at the 3-position and a methyl group at the 5-position. The hydroxyl and methyl groups on the phenyl ring influence its electronic properties, solubility, and reactivity, making it a versatile scaffold for derivatization .

Properties

CAS No. |

885044-49-5 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

N-(3-hydroxy-5-methylphenyl)acetamide |

InChI |

InChI=1S/C9H11NO2/c1-6-3-8(10-7(2)11)5-9(12)4-6/h3-5,12H,1-2H3,(H,10,11) |

InChI Key |

KSQGFGREORTRJS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)O)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxy-5-methylphenyl)acetamide typically involves the acylation of 3-hydroxy-5-methylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar acylation process, but with optimized conditions for large-scale synthesis. This may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for monitoring and controlling reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halides or other substituted derivatives.

Scientific Research Applications

N-(3-Hydroxy-5-methylphenyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: It is investigated for its potential use in drug development, particularly for its analgesic and antipyretic effects.

Industry: It is used in the production of dyes and pigments, as well as in the formulation of certain cosmetic products.

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its analgesic effects are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the synthesis of prostaglandins involved in pain and inflammation. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-Hydroxy-5-methylphenyl)acetamide with key structural analogs, focusing on substituent effects, synthetic routes, physicochemical properties, and applications.

Substituent Variations and Structural Analogues

Table 1: Structural and Functional Group Comparisons

Key Observations:

- Substituent Effects: The presence of electron-donating groups (e.g., -OH, -CH3) in this compound enhances its solubility in polar solvents compared to analogs like B1 and B2, which contain electron-withdrawing groups (-NO2, -CF3) .

- Aliphatic vs. Aromatic Chains: N-(6-Aminohexyl)acetamide () shows higher water solubility due to its aliphatic amine group, unlike aromatic derivatives .

Key Observations:

- Complexity : Derivatives like tetrahydrocarbazoles () require advanced multicomponent reactions, whereas simpler acetamides (e.g., B1/B2) use straightforward nucleophilic substitutions .

- Yield Challenges : Nickel-mediated syntheses () often yield mixtures of rotamers, complicating purification .

Solubility and Bioactivity:

- This compound: Polar hydroxyl and methyl groups enhance solubility in ethanol and water, favoring drug delivery applications .

- B1 and B2 () : Nitro and trifluoromethyl groups reduce solubility but improve lipophilicity, making them candidates for membrane-permeable therapeutics .

- Benzothiazole Derivatives () : The benzothiazole moiety may confer antimicrobial or anticancer activity, as seen in related compounds .

Optical and Electronic Properties:

- B1 and B2 exhibit distinct UV-Vis absorption profiles due to nitro and trifluoromethyl groups, useful in optoelectronic materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.